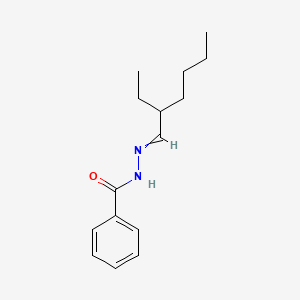
(2-Ethylhexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexylidene)benzohydrazide is an organic compound with the molecular formula C15H22N2O It is a derivative of benzohydrazide, characterized by the presence of an ethylhexylidene group attached to the benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethylhexylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of benzohydrazide with 2-ethylhexanal. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
(2-Ethylhexylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (2-Ethylhexylidene)benzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 2-(benzamido)benzohydrazide
- 2,4-dibromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide
Uniqueness
(2-Ethylhexylidene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylhexylidene group provides steric hindrance and hydrophobicity, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications where these properties are advantageous .
Properties
CAS No. |
63451-38-7 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(2-ethylhexylideneamino)benzamide |
InChI |
InChI=1S/C15H22N2O/c1-3-5-9-13(4-2)12-16-17-15(18)14-10-7-6-8-11-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,17,18) |
InChI Key |
XSVGJRPPSQWSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C=NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















